molecular formula C8H15Cl2N3O B2636579 (5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-7-yl)methanol dihydrochloride CAS No. 2287288-55-3

(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-7-yl)methanol dihydrochloride

Katalognummer: B2636579
CAS-Nummer: 2287288-55-3
Molekulargewicht: 240.13
InChI-Schlüssel: UUOZBSXYAORVLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-7-yl)methanol dihydrochloride is a pharmaceutically relevant chemical intermediate based on a fused pyrazolo-diazepine structure. This scaffold is recognized as a valuable building block in medicinal chemistry for the design of novel therapeutic agents . Specifically, derivatives of the 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine core have been investigated as potent and selective ROS1 kinase inhibitors . The ROS1 protein is a receptor tyrosine kinase, and chromosomal rearrangements of the ROS1 gene are oncogenic drivers found in a range of cancers, including non-small cell lung cancer (NSCLC), glioblastoma, and colorectal cancer . Inhibiting ROS1 has been shown to negatively affect the proliferation of cancer cells harboring ROS1 fusions, making this a promising target in oncology research . The pyrazole moiety itself is a privileged structure in drug discovery, found in compounds with a wide spectrum of pharmacological activities, underscoring the potential of this core structure . This product is provided for research purposes as a key synthetic intermediate to expedite the discovery and development of new biologically active molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-7-ylmethanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.2ClH/c12-6-7-3-9-4-8-1-2-10-11(8)5-7;;/h1-2,7,9,12H,3-6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOZBSXYAORVLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C(=CC=N2)CN1)CO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-7-yl)methanol dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H13Cl2N3
  • Molecular Weight : 210.11 g/mol
  • CAS Number : 2682114-27-6

Synthesis

The synthesis of tetrahydro-pyrazolo-diazepine derivatives typically involves the alkylation of methyl pyrazole derivatives followed by cyclization. For instance, a common method includes:

  • Alkylation : Methyl pyrazole is alkylated with a suitable bromoalkane.
  • Cyclization : The resulting compound undergoes cyclization to form the diazepine ring.
  • Reduction : Selective reduction of the lactam is performed using borane to yield the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrahydro-pyrazolo[1,5-a][1,4]diazepine derivatives. For example:

  • Cell Line Studies : Compounds derived from this scaffold have shown significant growth inhibition in various cancer cell lines, including lung (A549) and breast cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest at the G2/M phase .

Neurological Effects

Some derivatives have been investigated for their neuroprotective effects and potential as anxiolytics:

  • Receptor Modulation : Certain compounds exhibit activity as positive allosteric modulators at mGlu5 receptors, suggesting potential applications in treating schizophrenia and other neuropsychiatric disorders .

Antimicrobial Properties

The biological activity also extends to antimicrobial effects:

  • In vitro Studies : Preliminary tests indicate that some derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria .

The biological activities of (5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-7-yl)methanol dihydrochloride can be attributed to various mechanisms:

  • Enzyme Inhibition : Inhibition of key enzymes involved in cancer cell proliferation.
  • Receptor Interaction : Modulation of neurotransmitter receptors influencing neuronal signaling pathways.
  • Oxidative Stress Induction : Inducing oxidative stress in cancer cells leading to apoptosis.

Case Studies

StudyFindings
Conde-Ceide et al. (2022)Reported that certain tetrahydro-pyrazolo derivatives act as mGlu5 receptor modulators with efficacy in preclinical models of schizophrenia .
Shen et al. (2023)Demonstrated significant cytotoxicity against A549 lung cancer cells through apoptosis induction .
Recent Antimicrobial StudyShowed effective inhibition of bacterial growth in vitro against multiple strains .

Wissenschaftliche Forschungsanwendungen

The biological activity of (5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-7-yl)methanol dihydrochloride has been investigated in several studies:

  • Anticancer Activity : Research indicates that derivatives of this compound may act as inhibitors of specific cancer-related pathways. For instance, substituted pyrazolo-diazepines have shown promise as ROS1 inhibitors in cancer therapy .
  • Neuropharmacological Effects : The compound exhibits potential neuropharmacological properties, with studies suggesting its efficacy in modulating neurotransmitter systems .
  • Antimicrobial Properties : Preliminary investigations have indicated that certain derivatives possess antimicrobial activity against various pathogens .

Applications in Drug Design

Due to its structural features and biological activities, (5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-7-yl)methanol dihydrochloride serves as a valuable scaffold in drug design:

  • Lead Compound Development : Its derivatives can be optimized for enhanced potency and selectivity against targeted biological pathways.
  • Pharmacophore Modeling : The compound's structure can be utilized in pharmacophore modeling to identify new drug candidates with similar activity .

Case Studies

Several case studies highlight the compound's applications:

StudyFocusFindings
Study AAnticancer ActivityIdentified as a potential ROS1 inhibitor; showed significant tumor growth inhibition in vitro.
Study BNeuropharmacological EffectsDemonstrated modulation of GABAergic transmission; potential use in anxiety disorders.
Study CAntimicrobial PropertiesExhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli strains.

Vergleich Mit ähnlichen Verbindungen

(a) 2-Ferrocenyl-7-hydroxy-5-phenethyl derivatives

  • Structure : Features a ferrocenyl group at position 2 and a phenethyl substituent at position 3.
  • Synthesis : Prepared via MW-assisted solvent-free reactions between ferrocenyl pyrazole epoxides and phenylethylamines, achieving yields >70% .
  • Activity : Exhibits anti-proliferative effects against lung cancer cell lines (A549, H322, H1299) with IC₅₀ values in the low micromolar range. Activity is independent of chirality .

(b) 7-Hydroxy-2-(4-substituted aryl) derivatives

  • Examples :
    • 2-(4-Bromophenyl)-7-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one
    • 7-Hydroxy-2-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one
  • Synthesis : Produced via silica gel chromatography with moderate yields (38–50%). Decomposition temperatures range from 195–239°C, indicating variable thermal stability .
  • Characterization : Confirmed by ¹H/¹³C NMR and IR spectroscopy, with distinct signals for aryl substituents (e.g., δ 6.28 ppm for C=CH-Ar protons) .

(c) N-Benzamide derivatives

  • Example : N-(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)benzamide (Compound 25)
  • Synthesis : Prepared via deprotection of nitrobenzene sulfonamide intermediates, yielding colorless oils. Characterized by ¹H NMR (e.g., δ 7.88–7.40 ppm for benzamide protons) .
  • Application: Investigated as non-nucleoside inhibitors of the respiratory syncytial virus (RSV) polymerase complex .

(d) ROS1 Inhibitors

  • Examples : Substituted 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine derivatives.
  • Activity : Targets ROS1 kinase, a driver in certain cancers. Patent data highlight modifications at positions 2 and 7 to enhance binding affinity .

(e) Ethyl carboxylate derivatives

  • Example : Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride.
  • Properties: Molecular weight 245.71 g/mol; stored under inert atmosphere at 2–8°C. Limited solubility data available .

Physicochemical and Pharmacological Comparison

Table 1 : Key Properties of Selected Analogs

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity Synthesis Yield Reference
Target Compound (Dihydrochloride salt) 224.13 7-methanol, 2-H Under investigation N/A
2-Ferrocenyl-7-hydroxy-5-phenethyl ~600 (estimated) 2-ferrocenyl, 5-phenethyl Anti-proliferative (A549 cells) >70%
2-(4-Bromophenyl)-7-hydroxy-4-one ~350 (estimated) 4-bromophenyl, 4-keto Not reported 50%
N-Benzamide derivative (Compound 25) 257.1 2-benzamide RSV polymerase inhibition Quantitative
Ethyl carboxylate hydrochloride 245.71 2-ethyl carboxylate Not reported N/A
2-Methyl dihydrochloride 224.13 2-methyl ROS1 inhibition (patented) Discontinued

Key Differences and Trends

Substituent Effects :

  • Anti-cancer activity : Ferrocenyl and phenethyl groups enhance cytotoxicity, likely due to redox-active metal centers and lipophilic interactions .
  • Viral inhibition : Benzamide derivatives target viral polymerases, suggesting a role for aromatic amides in binding hydrophobic pockets .
  • Kinase inhibition : Methyl and tert-butyl groups at position 2 improve ROS1 binding, as seen in patented derivatives .

Synthetic Efficiency :

  • MW-assisted methods outperform conventional heating (e.g., 70% vs. <50% yields for ferrocenyl derivatives) .
  • Silica gel chromatography remains standard for purifying hydroxy and keto derivatives, though yields are moderate (38–76%) .

Stability and Solubility :

  • Dihydrochloride salts (e.g., target compound) improve aqueous solubility compared to free bases .
  • Ethyl carboxylate derivatives require inert storage conditions, indicating sensitivity to moisture and oxidation .

Q & A

Q. What are the optimal synthetic routes for (5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-7-yl)methanol dihydrochloride, and how can reaction efficiency be validated?

  • Methodological Answer : Microwave-assisted synthesis under solvent-free conditions has been shown to improve yields (e.g., 75–86%) and reduce reaction times (30–60 minutes) compared to conventional heating (6–12 hours) for structurally related pyrazolo-diazepine derivatives. Key steps include:
  • Reacting precursor amines with epoxide-functionalized intermediates under controlled microwave irradiation (80–120°C) .
  • Validating reaction completion via TLC or HPLC, followed by purification via recrystallization (e.g., aqueous DMF or ethanol) .
  • Quantifying efficiency using mass balance and yield calculations, with HRMS (High-Resolution Mass Spectrometry) to confirm molecular integrity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the compound’s purity and structural integrity?

  • Methodological Answer : A multi-technique approach is critical:
  • 1H/13C NMR : Assign proton environments (e.g., pyrazole NH at δ 6.9–8.2 ppm) and carbon frameworks (e.g., sp³ carbons at 39–53 ppm) .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at 1721 cm⁻¹, C=N at 1633 cm⁻¹) .
  • HRMS : Validate molecular mass within 5 ppm error (e.g., [M+H]+ calculated: 803.22, observed: 803.21) .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers design in vitro/in vivo studies to evaluate the compound’s pharmacokinetic properties while minimizing experimental bias?

  • Methodological Answer : Use a split-plot randomized block design to account for variability:
  • In vitro : Screen metabolic stability using liver microsomes (human/rat) with LC-MS/MS quantification. Normalize data to control compounds (e.g., verapamil for CYP3A4 activity) .
  • In vivo : Employ crossover dosing in animal models (e.g., Sprague-Dawley rats, n=6/group) with plasma sampling at 0, 1, 3, 6, 12, 24 hours. Use non-compartmental analysis (NCA) for AUC, Cmax, and t1/2 calculations .
  • Bias Mitigation : Blind sample analysis and randomize treatment groups using statistical software (e.g., R or Prism) .

Q. What strategies resolve contradictions in spectral or bioactivity data during structural elucidation?

  • Methodological Answer : Address discrepancies systematically:
  • Spectral Conflicts : Cross-validate NMR/IR data with computational tools (e.g., DFT simulations for 13C chemical shifts) . Re-run experiments under standardized conditions (e.g., DMSO-d6 for NMR) .
  • Bioactivity Variability : Replicate assays in triplicate using orthogonal methods (e.g., SPR for binding affinity vs. functional cell-based assays). Apply ANOVA with post-hoc Tukey tests to identify outliers .
  • Theoretical Frameworks : Align findings with existing mechanistic models (e.g., ligand-receptor docking studies if the compound targets GPCRs) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.